3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-6,7-DIMETHOXY-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
Overview
Description
3-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with isothiocyanates under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzenethiol and an appropriate alkylating agent.
Methoxylation: The methoxy groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scaling, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolines.
Substitution: Substituted quinazolinones with various functional groups.
Scientific Research Applications
3-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the chlorophenyl and methoxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylsulfanylquinazolinones: Compounds with similar core structures but different substituents.
Methoxyquinazolinones: Compounds with methoxy groups but lacking the chlorophenylsulfanyl moiety.
Thioxoquinazolinones: Compounds with a thioxo group but different substituents on the quinazolinone core.
Uniqueness
3-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chlorophenylsulfanyl and methoxy groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-23-15-9-13-14(10-16(15)24-2)20-18(25)21(17(13)22)7-8-26-12-5-3-11(19)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKYCMABCQMQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCSC3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.